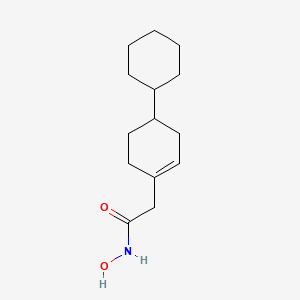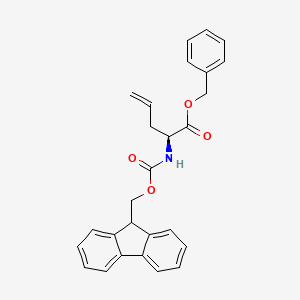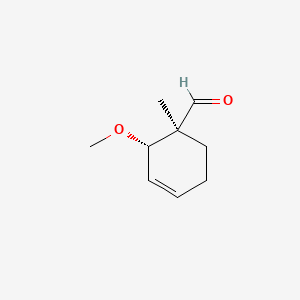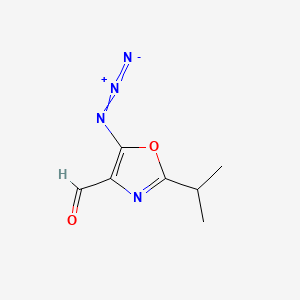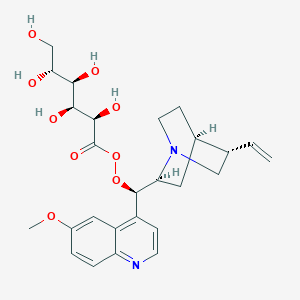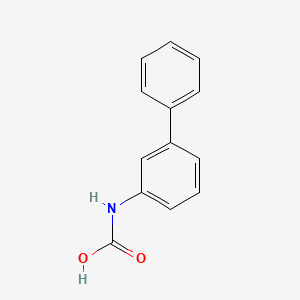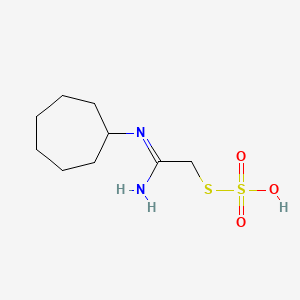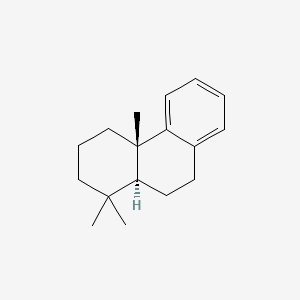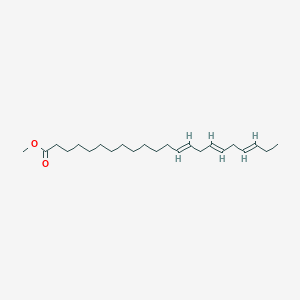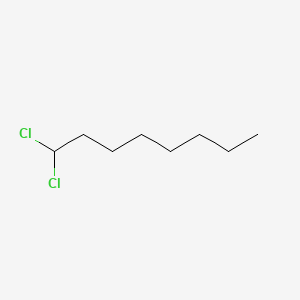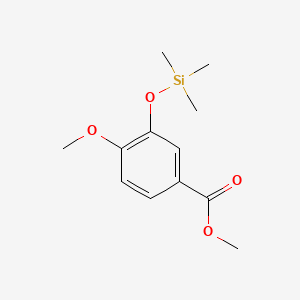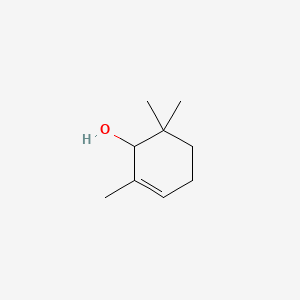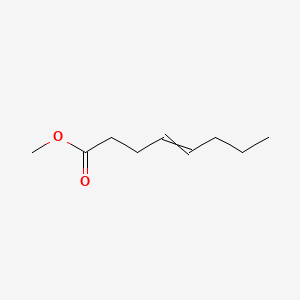
Methyl (Z)-4-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octenoic acid methyl ester, also known as methyl 4-octenoate, is an organic compound with the molecular formula C9H16O2. It is an ester derived from 4-octenoic acid and methanol. This compound is characterized by its fruity odor and is commonly used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octenoic acid methyl ester can be synthesized through the esterification of 4-octenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction is as follows:
4-Octenoic acid+MethanolAcid Catalyst4-Octenoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 4-octenoic acid methyl ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and catalyzed. The ester is then separated from the reaction mixture through distillation. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Octenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-octenoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Peracids, mild temperatures.
Major Products Formed
Hydrolysis: 4-Octenoic acid and methanol.
Reduction: 4-Octen-1-ol.
Oxidation: Epoxides or diols.
Scientific Research Applications
4-Octenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mechanism of Action
The mechanism of action of 4-octenoic acid methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 4-octenoic acid and methanol, which can then participate in further biochemical pathways. The double bond in the ester allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl octanoate: An ester with a similar structure but lacks the double bond.
Methyl 4-methyloctanoate: Similar ester with a methyl group on the fourth carbon.
Methyl 4-decenoate: Similar ester with a longer carbon chain.
Uniqueness
4-Octenoic acid methyl ester is unique due to the presence of the double bond in its structure, which imparts distinct chemical reactivity and properties. This double bond allows for additional reactions such as oxidation and reduction, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl oct-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
SSPBQLGVUAXSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


